molecular formula C19H15BrN2O2S B15098495 N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide

N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide

Cat. No.: B15098495
M. Wt: 415.3 g/mol
InChI Key: SEXMEPJLEZCSOU-UHFFFAOYSA-N
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Description

N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is a synthetic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates a benzamide moiety and a thiophene ring, features commonly associated with diverse biological activities. The presence of the thiophene heterocycle is known to contribute favorable properties to a molecule, including enhanced lipophilicity and improved cell permeability, which can lead to good bioavailability in research models . Notably, derivatives of N-(thiophen-2-yl)benzamide have been identified through virtual screening and synthesis as potent inhibitors of the BRAF(V600E) kinase, a key mutation involved in the activation of the MAPK signaling pathway in about 50% of melanomas and 8% of all human malignancies . This suggests the compound's potential as a valuable scaffold for investigating new pathways in oncology research. Furthermore, the 2-bromophenyl substituent may offer a versatile handle for further chemical derivatization, allowing researchers to explore structure-activity relationships (SAR). Compounds containing similar heterocyclic architectures, such as the 1,3,4-thiadiazole ring, are extensively investigated for a broad spectrum of pharmacological activities, including antimicrobial and antitubercular properties . This reagent is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to utilize this compound to probe novel mechanisms of action and develop new chemical tools for biological investigation.

Properties

Molecular Formula

C19H15BrN2O2S

Molecular Weight

415.3 g/mol

IUPAC Name

N-[1-(2-bromoanilino)-2-oxo-2-thiophen-2-ylethyl]benzamide

InChI

InChI=1S/C19H15BrN2O2S/c20-14-9-4-5-10-15(14)21-18(17(23)16-11-6-12-25-16)22-19(24)13-7-2-1-3-8-13/h1-12,18,21H,(H,22,24)

InChI Key

SEXMEPJLEZCSOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)NC3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide typically involves the condensation of a carboxylic acid with an amine. One common method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and efficient pathway for the preparation of benzamide derivatives . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives can be scaled up using similar synthetic routes. The use of solid acid catalysts and ultrasonic irradiation can be optimized for large-scale production, ensuring high efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Catalysts such as palladium (Pd) and nickel (Ni) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric activator of enzymes, binding to a site other than the active site and inducing a conformational change that enhances enzyme activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenylamino or thiophene groups. Key comparisons include:

Compound Name Substituent (Position) Key Features Pharmacological Relevance (Inferred) Reference ID
N-{1-[(2-Methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide Methyl (2-position, phenyl) Reduced steric hindrance; increased metabolic stability vs. bromine Potential anti-convulsant/ion channel modulation
N-(1-{[(4-Bromophenyl)carbamothioyl]amino}-2,2,2-trichlorethyl)-2-methylbenzamide Bromine (4-position, phenyl); trichloroethyl Enhanced halogen bonding; higher molecular weight Antimicrobial/antiparasitic activity (e.g., Trypanosoma)
N-[2-Oxo-2-(2-phenylhydrazinyl)ethyl]benzamide Phenylhydrazinyl (ketone) Planar hydrazine group; potential for hydrogen bonding Antioxidant/antimicrobial activity
N-[3-[(1,1-Dioxidotetrahydro-3-thiophenyl)amino]-1-(2-fluorophenyl)-3-oxo-1-propen-2-yl]-4-methylbenzamide Fluorophenyl; sulfone-modified thiophene Enhanced solubility; electron-withdrawing effects Antiviral/cancer therapeutic candidates

Key Observations :

  • Bromine’s electron-withdrawing nature may also stabilize charge-transfer interactions in enzyme binding pockets.
  • Thiophene vs. Other Heterocycles : Thiophene’s sulfur atom provides polarizability, which may enhance binding to sulfur-accepting residues in proteins compared to phenyl or pyridyl groups .
  • Ketone Functionality : The 2-oxoethyl linker is common in bioactive benzamides, facilitating conformational flexibility and hydrogen bonding with targets like ion channels or proteases .
Pharmacological and Biochemical Comparisons
  • Anti-Parasitic Activity: Analogues like N-(2-aminoethyl)-N-benzyloxyphenyl benzamides () show potent activity against Trypanosoma brucei. The target compound’s bromine and thiophene groups may similarly disrupt parasitic enzyme function, though direct evidence is lacking .
  • Antiviral Potential: Compounds with sulfonamide or fluorophenyl motifs (e.g., ) exhibit activity against viral targets. The thiophene moiety in the target compound could mimic ribose-binding pockets in viral polymerases .
  • Ion Channel Modulation : N-Substituted benzamides in block Kv1.3 channels. The bromophenyl group in the target compound may enhance affinity for hydrophobic channel regions compared to smaller substituents .

Biological Activity

N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a bromophenyl group, an amino group, a thiophene ring, and a benzamide moiety. These structural components contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Tyrosine Kinase Inhibition : Similar compounds have been shown to exhibit inhibitory effects on protein tyrosine kinases (PTKs), which are crucial in regulating cell signaling pathways associated with cancer progression. The inhibition of PTKs can lead to reduced proliferation of tumor cells .
  • Antitumor Activity : Research indicates that compounds with similar structures demonstrate significant antitumor properties against various cancer cell lines. For instance, compounds derived from thiophene derivatives have been evaluated for their ability to inhibit the growth of lung adenocarcinoma cells .
  • Antimicrobial Properties : Some studies suggest that derivatives containing thiophene rings exhibit antimicrobial activity, potentially making them candidates for developing new antibiotics .

Case Studies

  • Antitumor Evaluation : A study synthesized a series of thiophene-containing compounds and assessed their antitumor activities. Compounds similar to this compound were found to inhibit the growth of human lung adenocarcinoma cells significantly, suggesting that this compound may have similar effects due to its structural similarities .
  • Inhibition Studies : Inhibition assays performed on various cancer cell lines demonstrated that compounds with the thiophene moiety exhibited enhanced cytotoxicity. The specific IC50 values for these compounds indicated their potency in inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant inhibition of cancer cell lines
Protein Kinase InhibitionReduced enzyme activity in signaling pathways
AntimicrobialEffective against certain bacterial strains

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